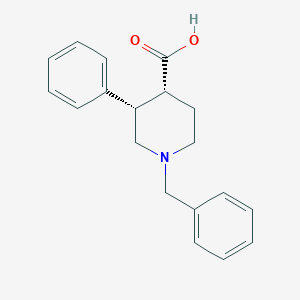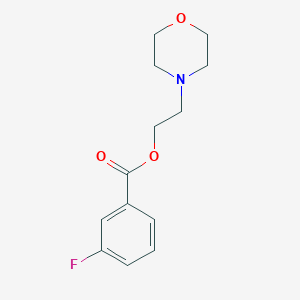
Quinolin-8-yl 2-bromobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolin-8-yl 2-bromobenzoate, also known as QBB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound that is commonly used in the synthesis of drugs and other bioactive molecules. QBB has been shown to possess a number of interesting properties, including its ability to inhibit certain enzymes and modulate various physiological processes.
Wirkmechanismus
The mechanism of action of Quinolin-8-yl 2-bromobenzoate is not fully understood, but it is believed to involve the binding of Quinolin-8-yl 2-bromobenzoate to the active site of the target enzyme. This binding can lead to conformational changes in the enzyme, which can inhibit its activity. Quinolin-8-yl 2-bromobenzoate has been shown to be a competitive inhibitor of some enzymes, meaning that it competes with the natural substrate for binding to the enzyme. In other cases, Quinolin-8-yl 2-bromobenzoate may act as an allosteric inhibitor, binding to a site on the enzyme other than the active site and causing a conformational change that inhibits the enzyme.
Biochemical and Physiological Effects:
Quinolin-8-yl 2-bromobenzoate has been shown to have a number of biochemical and physiological effects in various experimental systems. For example, Quinolin-8-yl 2-bromobenzoate has been shown to inhibit the activity of protein kinases such as PKA, PKC, and EGFR, which are involved in cell signaling pathways. Quinolin-8-yl 2-bromobenzoate has also been shown to inhibit the activity of phosphodiesterases such as PDE4, which are involved in the regulation of cyclic nucleotide signaling. These effects can lead to changes in cellular processes such as gene expression, metabolism, and cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Quinolin-8-yl 2-bromobenzoate in lab experiments is its specificity for certain enzymes. Quinolin-8-yl 2-bromobenzoate has been shown to selectively inhibit certain enzymes without affecting others, which can be useful for studying the role of specific enzymes in various physiological processes. Another advantage of Quinolin-8-yl 2-bromobenzoate is its relatively low toxicity, which allows for its use in a variety of experimental systems. However, one limitation of using Quinolin-8-yl 2-bromobenzoate is its solubility, which can be a challenge in some experimental systems. Additionally, Quinolin-8-yl 2-bromobenzoate may not be effective in all experimental systems, as its mechanism of action may be dependent on specific cellular context.
Zukünftige Richtungen
There are a number of future directions for research on Quinolin-8-yl 2-bromobenzoate. One area of interest is the development of more potent and selective inhibitors of specific enzymes. This could involve the synthesis of analogs of Quinolin-8-yl 2-bromobenzoate with modifications to improve their binding affinity and specificity. Another area of interest is the application of Quinolin-8-yl 2-bromobenzoate in the study of various disease states. For example, Quinolin-8-yl 2-bromobenzoate has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as a cancer therapeutic. Finally, the use of Quinolin-8-yl 2-bromobenzoate in the study of complex cellular processes such as signal transduction and gene expression could provide valuable insights into the underlying mechanisms of these processes.
Synthesemethoden
The synthesis of Quinolin-8-yl 2-bromobenzoate involves the reaction of 2-bromobenzoic acid with 8-aminoquinoline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to yield pure Quinolin-8-yl 2-bromobenzoate. This synthesis method has been optimized to produce high yields of Quinolin-8-yl 2-bromobenzoate with good purity and reproducibility.
Wissenschaftliche Forschungsanwendungen
Quinolin-8-yl 2-bromobenzoate has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its ability to inhibit certain enzymes, such as protein kinases and phosphodiesterases. These enzymes play important roles in various physiological processes, including cell signaling, metabolism, and gene expression. By inhibiting these enzymes, Quinolin-8-yl 2-bromobenzoate has the potential to modulate these processes and provide insights into their underlying mechanisms.
Eigenschaften
Produktname |
Quinolin-8-yl 2-bromobenzoate |
|---|---|
Molekularformel |
C16H10BrNO2 |
Molekulargewicht |
328.16 g/mol |
IUPAC-Name |
quinolin-8-yl 2-bromobenzoate |
InChI |
InChI=1S/C16H10BrNO2/c17-13-8-2-1-7-12(13)16(19)20-14-9-3-5-11-6-4-10-18-15(11)14/h1-10H |
InChI-Schlüssel |
LCKLISZFXOJXET-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=CC3=C2N=CC=C3)Br |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=CC3=C2N=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[Benzyl(methyl)amino]propan-2-yl 2,4-dichlorobenzoate](/img/structure/B257237.png)
![9-[4-(dimethylamino)-2-butynyl]-9H-fluoren-9-ol](/img/structure/B257240.png)



![2-[Benzyl(methyl)amino]ethyl 3-methoxybenzoate](/img/structure/B257252.png)
![2-[Benzyl(methyl)amino]ethyl 2,4-dichlorobenzoate](/img/structure/B257253.png)

![4-[Ethyl(2-phenylethyl)amino]-1-(4-fluorophenyl)-1-butanone](/img/structure/B257256.png)

![1-Methyl-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B257259.png)


